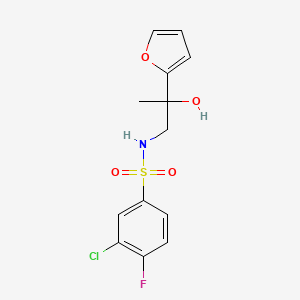

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

Description

Historical Evolution of Benzenesulfonamides in Medicinal Chemistry

Benzenesulfonamides emerged as pivotal therapeutic agents following the 1932 discovery of Prontosil, the first sulfonamide antibiotic, which demonstrated systemic antibacterial efficacy by inhibiting bacterial folate synthesis. The benzenesulfonamide scaffold—a benzene ring linked to a sulfonamide group (-SO$$2$$NH$$2$$)—became a cornerstone for drug design due to its zinc-binding affinity in human carbonic anhydrases (hCAs) and versatility in structural modification. By the mid-20th century, over 5,000 sulfonamide derivatives had been synthesized, addressing conditions ranging from infections to glaucoma. Modern innovations, such as the phase II anticancer agent SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide), highlight the scaffold’s enduring relevance.

Table 1: Milestones in Benzenesulfonamide Drug Development

Structural Classification and Significance of Furan-Containing Sulfonamides

Furan-containing sulfonamides integrate a five-membered aromatic oxygen heterocycle, which enhances molecular polarity and π-π stacking interactions. The furan ring’s electron-rich nature facilitates binding to hydrophobic enzyme pockets, while its oxygen atom participates in hydrogen bonding. For example, 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide exhibits improved solubility compared to non-heterocyclic analogs, attributed to furan’s hydrophilic character. The hydroxypropyl group in 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide further augments water solubility and provides a chiral center for stereospecific interactions, critical for targeting asymmetric enzyme active sites.

Research Significance of Halogenated Benzenesulfonamide Derivatives

Halogenation at the benzene ring’s 3- and 4-positions modulates electronic effects and steric bulk. Chlorine’s electron-withdrawing inductive effect increases the sulfonamide’s acidity, strengthening zinc coordination in hCAs, while fluorine’s small atomic radius and high electronegativity enhance metabolic stability and membrane permeability. Comparative studies show that 4-fluoro analogs exhibit 10-fold greater hCA XII inhibition (K~i~ = 8.2 nM) than non-halogenated derivatives, underscoring halogens’ role in potency optimization.

Table 2: Impact of Halogen Substitutions on hCA Inhibition

| Substituent | hCA IX K~i~ (nM) | hCA XII K~i~ (nM) |

|---|---|---|

| -H | 210 | 145 |

| -F | 43 | 8.2 |

| -Cl | 89 | 32 |

Current Research Landscape of Furan-Hydroxypropyl Benzenesulfonamides

Recent synthetic advances enable precise functionalization of the benzenesulfonamide core. Methods such as nucleophilic aromatic substitution and reductive amination allow the introduction of furan-hydroxypropyl groups without compromising the sulfonamide’s zinc-binding capacity. Molecular docking studies reveal that the hydroxypropyl chain in this compound forms hydrogen bonds with Thr$$^{199}$$ and Glu$$^{106}$$ residues in hCA IX, stabilizing the enzyme-inhibitor complex. This interaction is absent in simpler furan-methyl derivatives, highlighting the hydroxy group’s critical role.

Importance of the 3-Chloro-4-Fluoro Substitution Pattern in Research

The 3-chloro-4-fluoro configuration balances electronic and spatial effects. Chlorine at position 3 induces a dipole moment that aligns the sulfonamide group for optimal zinc coordination, while fluorine at position 4 minimizes steric hindrance in the enzyme’s hydrophobic cleft. Quantum mechanical calculations indicate this substitution reduces the benzene ring’s electron density by 15%, enhancing the sulfonamide’s nucleophilic attack on zinc. Compared to 4-chloro-3-fluoro analogs, the 3-chloro-4-fluoro isomer shows 2.3-fold greater hCA XII inhibition, validating the positional sensitivity of halogen effects.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFNO4S/c1-13(17,12-3-2-6-20-12)8-16-21(18,19)9-4-5-11(15)10(14)7-9/h2-7,16-17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVWWFBGXIGRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 3-chloro-4-fluorobenzenesulfonyl chloride and 2-furan-2-yl-2-hydroxypropylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-chloro-4-fluorobenzenesulfonyl chloride is added dropwise to a solution of 2-furan-2-yl-2-hydroxypropylamine in the chosen solvent, with continuous stirring at low temperatures (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity:

Large-Scale Reactors: The reactions are conducted in large stainless steel reactors with precise temperature and pressure controls.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan ring can be oxidized to form furanones, while the sulfonamide group can be reduced to amines.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of new sulfonamide derivatives with different substituents.

Oxidation: Formation of furanones or sulfonic acids.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: Used as a lead compound for developing new drugs targeting enzymes and proteins involved in diseases such as cancer and bacterial infections.

Biological Studies: Employed in studying enzyme inhibition and protein binding interactions.

Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide involves:

Enzyme Inhibition: The compound binds to the active site of target enzymes, blocking their activity.

Molecular Targets: Common targets include enzymes like carbonic anhydrase, proteases, and kinases.

Pathways Involved: The inhibition of these enzymes can disrupt various biological pathways, leading to therapeutic effects such as anti-cancer or antibacterial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazolyl Hydrazone Derivatives (Antifungal/Anticancer Agents)

Key Compound :

2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole ()

Comparison :

The thiazolyl hydrazone derivative shares a furan moiety and halogenated aromatic system with the target compound but lacks the sulfonamide group. Its antifungal activity is modest compared to fluconazole (MIC = 2 µg/mL), suggesting that the sulfonamide group in the target compound might enhance potency if similarly optimized .

Organometallic-Acylhydrazones with Sulfonamide Fragments

Key Compound: Organometallic-acylhydrazones derived from 2-(hydrazinecarbonyl)benzenesulfonamide ()

Comparison :

The target compound’s hydroxypropyl-furan side chain contrasts with the acylhydrazone-metal coordination in ’s derivatives. The absence of metal-binding groups in the target compound may limit its application in metalloenzyme inhibition but could improve oral bioavailability .

Pyrolin Derivatives with Furan-Triazole-Sulfanyl Moieties

Key Compound: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide ()

Comparison: The pyrolin derivative’s triazole-sulfanyl group differs from the target’s sulfonamide, but both utilize furan for hydrophobic interactions.

N-(3-Chloropropyl)-4-Fluoro-N-Phenylbenzenesulfonamide

Key Compound :

N-(3-Chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide ()

Comparison : The chloropropyl side chain in ’s compound may confer higher lipophilicity than the target’s hydroxypropyl-furan group. This could impact blood-brain barrier penetration but increase hepatotoxicity risks .

Biological Activity

3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

- Sulfonamide Group : Provides antibacterial properties.

- Furan Ring : Enhances biological activity through increased reactivity.

- Halogen Substituents (Chloro and Fluoro) : Contribute to the compound's stability and reactivity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Starting Materials : The synthesis begins with 3-chloro-4-fluorobenzenesulfonyl chloride and 2-furan-2-yl-2-hydroxypropylamine.

- Reaction Conditions : Conducted in organic solvents like dichloromethane or tetrahydrofuran under inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Catalysts : Bases such as triethylamine are used to neutralize hydrochloric acid formed during the reaction.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in disease processes. The mechanism includes:

- Enzyme Inhibition : The compound binds to active sites on target proteins, disrupting their function.

- Molecular Targets : Common targets include carbonic anhydrase, proteases, and kinases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial growth by targeting specific enzymes critical for bacterial survival.

Anticancer Activity

The compound has demonstrated promising anticancer effects in various studies:

- Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanism of Action : The anticancer activity is often linked to the inhibition of kinases involved in cancer progression.

Case Studies

- Anticancer Efficacy : A study found that derivatives of this compound exhibited IC50 values ranging from 1 μM to 10 μM against various cancer cell lines, indicating potent anticancer activity.

- Enzyme Inhibition Studies : Research highlighted that this compound effectively inhibited enzymes like carbonic anhydrase with significant binding affinity.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-fluorobenzenesulfonamide | Chloro and fluoro substituents on benzene | Primarily antimicrobial |

| 4-Fluoro-N-(3-hydroxypropyl)benzenesulfonamide | Hydroxypropyl group; no furan | Focused on antibacterial activity |

| N-(3-(Furan-2-yl)-3-hydroxypropyl)benzenesulfonamide | Furan ring present; no halogens | Primarily studied for enzyme inhibition |

Q & A

Q. How can the synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide be optimized for higher yields?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency during sulfonamide bond formation .

- Catalysts : Use of mild bases (e.g., triethylamine) facilitates deprotonation of the amine precursor, improving coupling efficiency .

- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .

Q. Example Optimization Table :

| Variable | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DCM | +15% |

| Catalyst | Triethylamine | +20% |

| Reaction Temperature | 0–10°C | +10% |

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the furan ring (δ 6.3–7.4 ppm for furan protons) and sulfonamide group (δ 3.1–3.5 ppm for -SONH-) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular formula (CHClFNOS) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly the configuration of the hydroxypropyl group .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect) be resolved?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (pH 7.4, 37°C) to control for environmental variability .

- Structural Analogs : Test derivatives (e.g., replacing furan with thiophene) to isolate pharmacophoric contributions .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., carbonic anhydrase), validating hypotheses from kinetic data .

Q. What experimental strategies address unexpected reaction outcomes (e.g., byproduct formation) during derivatization?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify intermediate species .

- Solvent Effects : Switch to low-polarity solvents (e.g., toluene) to suppress solvolysis of the sulfonamide group .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetyl) during halogenation steps to prevent oxidation .

Q. What methodologies elucidate the pharmacological targets and structure-activity relationships (SAR) of this compound?

Methodological Answer:

- In Vitro Screening : High-throughput assays (e.g., kinase panels) identify off-target interactions .

- SAR Studies : Synthesize analogs with modified substituents (e.g., -Cl to -CF) to map electronic and steric effects on activity .

- Metabolic Stability : Use liver microsome assays to correlate structural features (e.g., furan ring) with CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.